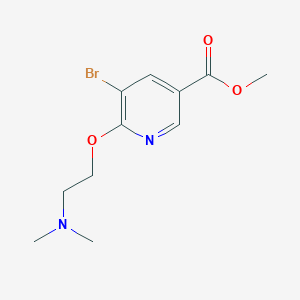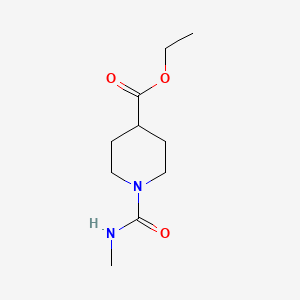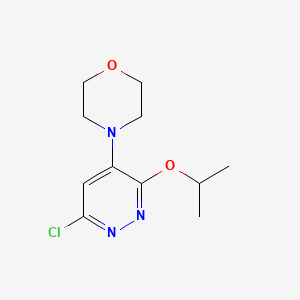
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine: is a heterocyclic compound that features a morpholine ring attached to a pyridazine ring substituted with a chlorine atom and an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropanol and a suitable base.
Morpholine Attachment: The final step involves the attachment of the morpholine ring to the pyridazine core, which can be achieved through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom and the isopropoxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-isopropyl-pyridazin-3-ol: A similar compound with a pyridazine ring substituted with a chlorine atom and an isopropyl group.
4-(6-Chloro-pyridazin-3-yl)-morpholine: A compound with a similar structure but lacking the isopropoxy group.
Uniqueness
4-(6-Chloro-3-isopropoxypyridazin-4-yl)morpholine is unique due to the presence of both the isopropoxy group and the morpholine ring, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
4-(6-chloro-3-propan-2-yloxypyridazin-4-yl)morpholine |
InChI |
InChI=1S/C11H16ClN3O2/c1-8(2)17-11-9(7-10(12)13-14-11)15-3-5-16-6-4-15/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
AJOMTGICWHTJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NN=C(C=C1N2CCOCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)

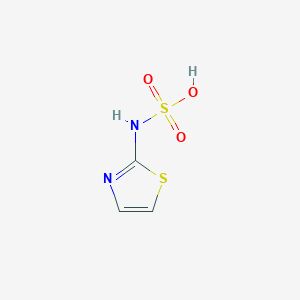


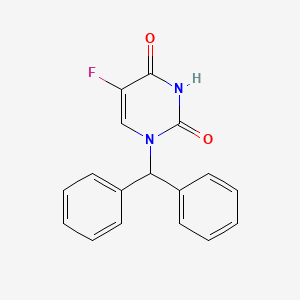

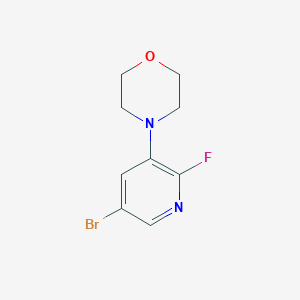
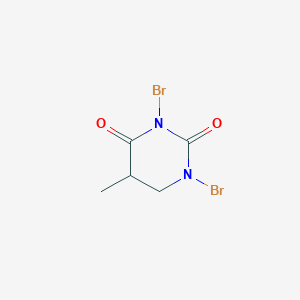
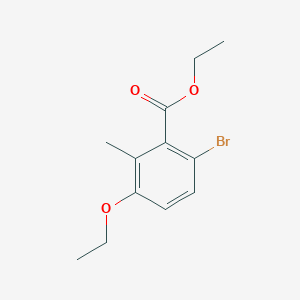
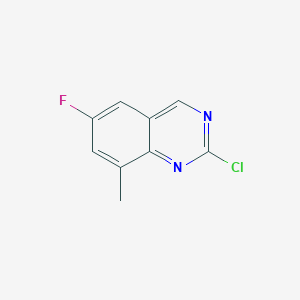
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
